molecular formula C13H16O4 B14599422 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one CAS No. 61076-58-2

5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one

Cat. No.: B14599422
CAS No.: 61076-58-2
M. Wt: 236.26 g/mol
InChI Key: OHTBHFWKGOVJOO-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Cyclopentanone Ring: The cyclopentanone ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are introduced through selective functionalization reactions, often involving reagents such as methanol and hydroxylating agents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the interactions of similar molecules with biological systems.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it valuable in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: This compound shares similar functional groups but has a different core structure.

    2-Hydroxy-5-methoxyacetophenone: Another compound with similar functional groups but a different arrangement of atoms.

    5-Methoxy-2-hydroxyacetophenone: Similar in structure but with variations in the placement of functional groups.

Uniqueness

5-Hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one is unique due to its cyclopentanone ring structure combined with hydroxyl and methoxy groups

Properties

CAS No.

61076-58-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-2-methylcyclopentan-1-one

InChI

InChI=1S/C13H16O4/c1-13(6-5-11(15)12(13)16)9-7-8(17-2)3-4-10(9)14/h3-4,7,11,14-15H,5-6H2,1-2H3

InChI Key

OHTBHFWKGOVJOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)O)C2=C(C=CC(=C2)OC)O

Origin of Product

United States

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